Mmhds

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

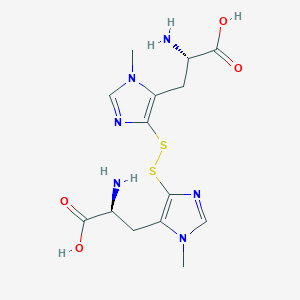

The synthesis of Mmhds involves the formation of disulfide bonds between two molecules of 1-N-methyl-4-mercaptohistidine. This process typically requires the use of oxidizing agents to facilitate the formation of the disulfide linkage. The reaction conditions often include a controlled environment to ensure the stability of the intermediate compounds and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Mmhds undergoes various chemical reactions, including:

Oxidation: The disulfide bonds in this compound can be oxidized to form sulfonic acids.

Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

Oxidation Products: Sulfonic acids.

Reduction Products: Thiols.

Substitution Products: Various derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Mmhds has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its role in biological systems, particularly in redox reactions and as a potential antioxidant.

Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Mmhds involves its ability to participate in redox reactions due to the presence of disulfide bonds. These bonds can be readily oxidized or reduced, allowing this compound to act as an electron donor or acceptor in various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that regulate oxidative stress and redox homeostasis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cysteine: Another amino acid with a thiol group that can form disulfide bonds.

Glutathione: A tripeptide with a thiol group that plays a crucial role in cellular redox balance.

Homocysteine: An amino acid similar to cysteine but with an additional methylene group.

Uniqueness

Mmhds is unique due to its specific structure, which includes two imidazole rings connected by a disulfide bond. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable disulfide bonds and participate in redox reactions makes it a valuable compound for various scientific applications.

Biologische Aktivität

Mmhds, a compound of interest in various biological studies, has demonstrated significant biological activity across multiple research domains. This article synthesizes findings from diverse sources, focusing on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its complex biochemical composition, which includes a variety of metabolites that contribute to its biological activity. Recent studies have employed advanced metabolomic techniques to profile these compounds, revealing insights into their roles in cellular processes and potential health benefits.

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress in cells. A study highlighted that the extract of this compound showed a low half-maximal effective concentration (EC50) in various cell lines, indicating potent antioxidant capabilities . The correlation between phenolic content and antioxidant activity was significant, suggesting that higher levels of these compounds enhance the biological efficacy of this compound.

Anticancer Effects

Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrated that this compound could upregulate tumor suppressor genes like p53 while downregulating oncogenes such as Cas-3 and DNMT. Specifically, cervical cancer cell lines exhibited increased proliferation when treated with this compound extracts .

| Cell Line | Gene Expression Changes | Fold Regulation |

|---|---|---|

| HeLa | p53 upregulation | 1.3 |

| Huh-7 | Cas-3 downregulation | 12 |

| DNMT downregulation | 8 |

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity against several pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus, which are common causes of infections . This property is attributed to specific metabolites within this compound that disrupt bacterial cell wall synthesis.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The phenolic compounds in this compound scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.

- Cell Cycle Regulation : By modulating gene expression related to cell cycle progression, this compound influences cell proliferation and apoptosis in cancer cells.

- Antimicrobial Action : The antibacterial effects are likely due to the disruption of microbial membrane integrity and interference with metabolic processes.

Study 1: Antioxidant and Anticancer Evaluation

A comprehensive study evaluated the antioxidant capacity and anticancer potential of this compound using various assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. Furthermore, the study documented a marked decrease in tumor cell viability following treatment with this compound extracts .

Study 2: Metabolomic Profiling

Another investigation utilized metabolomic profiling to identify key bioactive compounds within this compound. Using high-performance liquid chromatography (HPLC), researchers identified 17 amino acids alongside various flavonoids and fatty acids. This profiling highlighted the potential for developing functional foods or pharmaceuticals based on this compound .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methylimidazol-4-yl]disulfanyl]-3-methylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4S2/c1-19-5-17-11(9(19)3-7(15)13(21)22)25-26-12-10(20(2)6-18-12)4-8(16)14(23)24/h5-8H,3-4,15-16H2,1-2H3,(H,21,22)(H,23,24)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGVZXSKWPQYMK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1CC(C(=O)O)N)SSC2=C(N(C=N2)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1C[C@@H](C(=O)O)N)SSC2=C(N(C=N2)C)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73491-33-5 | |

| Record name | 1-N-Methyl-4-mercaptohistidine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073491335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.